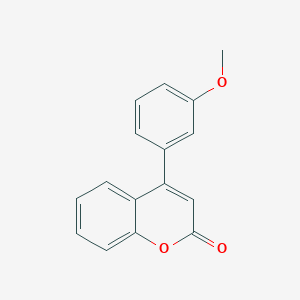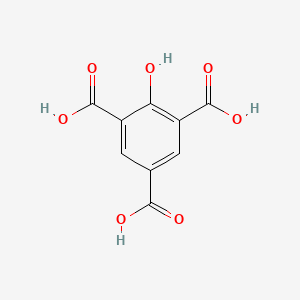
2-Hydroxybenzene-1,3,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxybenzene-1,3,5-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of this compound derivatives using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and techniques to maintain consistent quality. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Hydroxybenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-hydroxybenzene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimesic acid (benzene-1,3,5-tricarboxylic acid): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Trimellitic acid (benzene-1,2,4-tricarboxylic acid): Different positional isomer with distinct chemical properties.
Hemimellitic acid (benzene-1,2,3-tricarboxylic acid): Another positional isomer with unique reactivity.
Uniqueness
2-Hydroxybenzene-1,3,5-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
609-98-3 |
|---|---|
Formule moléculaire |
C9H6O7 |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
2-hydroxybenzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C9H6O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
AYARGAAVUXXAON-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


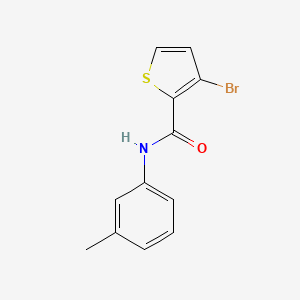
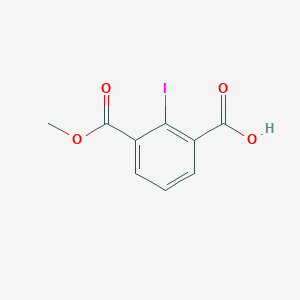
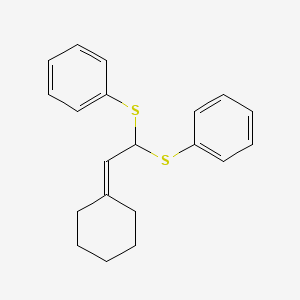
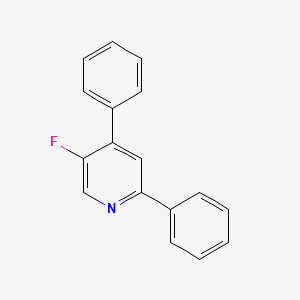
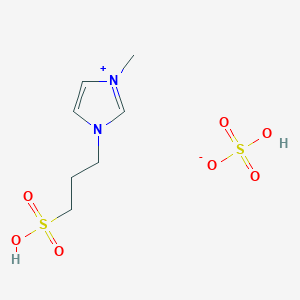
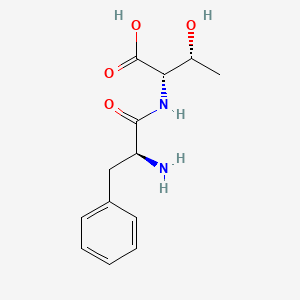
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
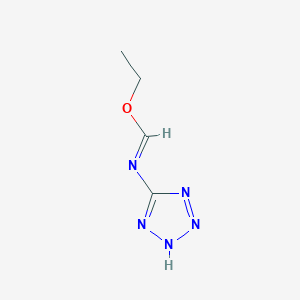
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)
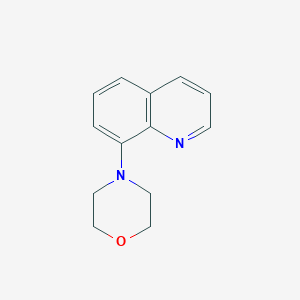
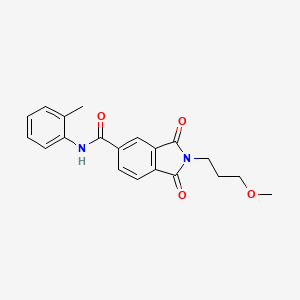
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
